molecular formula C11H16ClNO2 B12353790 (3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride CAS No. 76783-60-3

(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride

Cat. No.: B12353790
CAS No.: 76783-60-3
M. Wt: 229.70 g/mol
InChI Key: OZRGFHXUEVPZJY-NJJJQDLFSA-N
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Description

(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-benzylpyrrolidine-3,4-diol typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the lipase-mediated resolution protocol, which provides high enantiomeric excess . The process starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of immobilized enzymes on diatomaceous earth can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-benzylpyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Mechanism of Action

The mechanism of action of (3S,4R)-1-benzylpyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

76783-60-3

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(3S,4R)-1-benzylpyrrolidine-3,4-diol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;

InChI Key

OZRGFHXUEVPZJY-NJJJQDLFSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1CC2=CC=CC=C2)O)O.Cl

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)O)O.Cl

Origin of Product

United States

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